molecular formula C22H22N2O3S B11242312 1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B11242312
M. Wt: 394.5 g/mol
InChI Key: TYGLBKURVOLMRZ-UHFFFAOYSA-N
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Description

1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. This compound features a unique structure that includes a pyrrolo[1,2-a]pyrazine core, a sulfonyl group, and a phenyl ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonylation reactions.
  • Attachment of the phenyl ring through coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrolo[1,2-a]pyrazine core may interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

  • 1-(4-METHOXYPHENYL)ETHAN-1-ONE
  • 1-(4-METHYLPIPERAZIN-1-YL)PHENYL)ETHAN-1-ONE

Uniqueness: 1-(4-{[1-(4-METHYLPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL]SULFONYL}PHENYL)ETHAN-1-ONE is unique due to its combination of a pyrrolo[1,2-a]pyrazine core and a sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-[[1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone

InChI

InChI=1S/C22H22N2O3S/c1-16-5-7-19(8-6-16)22-21-4-3-13-23(21)14-15-24(22)28(26,27)20-11-9-18(10-12-20)17(2)25/h3-13,22H,14-15H2,1-2H3

InChI Key

TYGLBKURVOLMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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